1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone
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Overview
Description
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone is a synthetic organic compound known for its selective inhibition of SMARCA4, SMARCA2, and PBRM1 bromodomain-containing proteins . This compound is also referred to as GNE-064 and has shown potential in various scientific research applications due to its high solubility and suitability for in vivo studies .
Chemical Reactions Analysis
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a probe to study the functions of bromodomain-containing proteins . In biology and medicine, it has potential therapeutic applications due to its selective inhibition of specific proteins involved in various diseases . Its high solubility and suitability for in vivo studies make it a valuable tool for scientific research .
Mechanism of Action
The mechanism of action of 1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone involves the selective inhibition of SMARCA4, SMARCA2, and PBRM1 bromodomain-containing proteins . These proteins play crucial roles in chromatin remodeling and gene expression regulation. By inhibiting these proteins, the compound can modulate various cellular processes and pathways involved in disease progression .
Comparison with Similar Compounds
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone is unique due to its selective inhibition of multiple bromodomain-containing proteins. Similar compounds include other bromodomain inhibitors, such as JQ1 and I-BET762, which target different bromodomain-containing proteins . The uniqueness of this compound lies in its ability to inhibit multiple targets, making it a versatile tool for scientific research .
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H21N5O2/c1-11-10-21(7-8-22(11)12(2)23)15-9-14(19-20-17(15)18)13-5-3-4-6-16(13)24/h3-6,9,11,24H,7-8,10H2,1-2H3,(H2,18,20)/t11-/m1/s1 |
InChI Key |
FHRKRGDHMCCDEO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origin of Product |
United States |
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